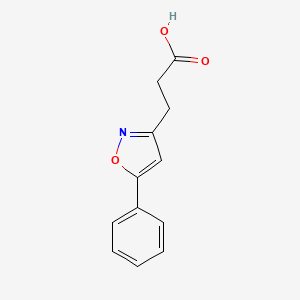

3-(5-Phenylisoxazol-3-YL)propanoic acid

Description

3-(5-Phenylisoxazol-3-YL)propanoic acid is a small organic molecule characterized by an isoxazole ring substituted with a phenyl group at the 5-position and a propanoic acid side chain at the 3-position. Its empirical formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound’s structure combines a heterocyclic core (isoxazole) with a carboxylic acid functional group, making it a candidate for diverse biological interactions, including enzyme inhibition and receptor modulation.

Propriétés

IUPAC Name |

3-(5-phenyl-1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESGOZDUEGZQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696866 | |

| Record name | 3-(5-Phenyl-1,2-oxazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3919-86-6 | |

| Record name | 3-(5-Phenyl-1,2-oxazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(5-Phenylisoxazol-3-YL)propanoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl isoxazole moiety attached to a propanoic acid backbone. This structural configuration is believed to influence its biological activity through specific interactions with molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Cytokine Production

In a study involving human macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha secretion (by approximately 50% at a concentration of 10 µM). This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. The compound demonstrated cytotoxic effects against various cancer types, including breast and prostate cancers.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism behind this cytotoxicity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities involved in inflammation and cancer progression.

Comparative Studies

Comparative analyses with structurally similar compounds have provided insights into the unique properties of this compound. For instance, while related compounds like 1-(5-Phenylisoxazol-3-YL)butanoic acid exhibit similar antimicrobial effects, they may differ significantly in their anticancer efficacy due to variations in their molecular structures.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent. Research indicates that derivatives of 5-phenylisoxazole compounds can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation pathways. This selectivity may reduce common NSAID-induced side effects, making these compounds safer alternatives for treating inflammatory disorders .

Enzyme Inhibition Studies

Studies have shown that 3-(5-Phenylisoxazol-3-YL)propanoic acid derivatives exhibit inhibitory activity against xanthine oxidase, an enzyme linked to various diseases such as gout and cardiovascular disorders. A notable study demonstrated that certain derivatives displayed micromolar potency in inhibiting this enzyme, suggesting their potential use in managing hyperuricemia .

Antioxidant Activity

Research has highlighted the antioxidant properties of isoxazole derivatives, including this compound. In vitro studies have indicated that these compounds can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in aging and various diseases .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Hydroarylation Reactions

In Brønsted superacid (TfOH), 3-(5-phenylisoxazol-3-yl)propanoic acid derivatives undergo electrophilic hydroarylation with arenes like benzene. This reaction proceeds via a dication intermediate (O,C-diprotonated species), which reacts with aromatic nucleophiles to form 3-aryl-3-(isoxazolyl)propanoic acids.

Conditions :

-

Catalyst: Triflic acid (TfOH) or AlCl₃/AlBr₃

-

Temperature: Room temperature

-

Yield: 60–85%

Example :

Reaction with benzene produces 3-phenyl-3-(5-phenylisoxazol-3-yl)propanoic acid, confirmed by NMR and mass spectrometry .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation under standard conditions:

Cyclization and Ring-Opening

Under oxidative conditions, the compound undergoes radical-mediated cyclization to form fused isoxazole-pyrroloquinazolinones. This pathway is supported by radical scavenger studies using TEMPO .

Mechanism :

-

Formation of nitrile oxide intermediate via hydroxylamine treatment.

-

Radical-induced cyclization to tricyclic structures.

Key Intermediate :

Nitrile oxide F (detected via MS analysis) .

Dication Formation in Superacids

Quantum chemical calculations (DFT) confirm the formation of O,C-diprotonated dications (B ) in TfOH:

| Property | Value (Dication B ) | Significance |

|---|---|---|

| Electrophilicity (ω) | 5.2–5.3 eV | High reactivity in EAS |

| LUMO Contribution | ~27–30% at C3 | Orbital-controlled electrophilicity |

These dications facilitate electrophilic aromatic substitution with electron-rich arenes .

Radical Pathways

Cyclization reactions proceed via a radical mechanism , as evidenced by:

Antimicrobial Activity

Derivatives exhibit moderate activity against microbial strains:

| Compound | MIC (µg/mL) vs Candida albicans | MIC (µg/mL) vs Staphylococcus aureus |

|---|---|---|

| This compound | 64 | 128 |

| Methyl ester derivative | 64 | 128 |

| Isoniazid (Control) | – | 0.91 (µM) |

Data suggest the isoxazole moiety enhances antifungal potency .

vs Furan-Based Analogs

Unlike furan-containing analogs (e.g., 3-(furan-2-yl)propenoic acid), this compound:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(5-Phenylisoxazol-3-YL)propanoic acid. Key differences in substituents, heterocyclic cores, and biological activities are highlighted.

Isoxazole Derivatives with Varied Substituents

P3 : 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid

- Core Structure: Thiazolidinone fused with bromothiophene and isoxazole-like motifs.

- Key Features: Bromothiophene enhances electron-withdrawing properties; a propanoic acid chain enables solubility.

- Biological Activity : Potent Furin inhibitor (IC₅₀ = 35 µM), surpassing analogs P7 and P16 due to bromothiophene’s steric and electronic effects .

P7 : 3-((4-Chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid

- Core Structure: Similar thiazolidinone scaffold but with a dimethylamino-benzylidene group.

- Biological Activity : Moderate Furin inhibition; reduced potency compared to P3 .

P16 : 3-((3-Chloro-4-methylphenyl)(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino)propanoic acid

Heterocyclic Variants with Propanoic Acid Chains

3-(5-Chloranyl-6-ethoxy-2-oxidanylidene-1,3-benzoxazol-3-yl)propanoic acid

- Core Structure : Benzoxazolone ring with chlorine and ethoxy substituents.

- Key Features : Benzoxazolone’s aromaticity and electron-deficient nature differ from isoxazole.

- Physicochemical Properties: Higher molecular weight (C₁₂H₁₂ClNO₅, 285.69 g/mol) due to chlorine and ethoxy groups .

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

- Core Structure : 1,2,4-Oxadiazole ring substituted with 4-ethoxyphenyl.

- Key Features : Oxadiazole’s bioisosteric replacement of isoxazole alters dipole moments and metabolic stability.

- Applications: Potential use in drug design for improved pharmacokinetics .

Perfluorinated and Thioether Derivatives

3-[(γ-ω-Perfluoro-C6-18-alkyl)thio]propanoic acid derivatives

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Impact: Bromine (P3) and thiophene (P16) in thiazolidinone derivatives demonstrate that electron-withdrawing groups enhance enzyme inhibition, while bulky substituents reduce potency .

- Heterocycle Replacement : Replacing isoxazole with oxadiazole or benzoxazolone alters electronic properties and bioavailability, suggesting tunability for specific therapeutic targets .

- Industrial vs. Biological Use: Perfluorinated derivatives highlight the divergence between biomedical and industrial applications of propanoic acid analogs .

Méthodes De Préparation

Cyclocondensation of Hydroxylamine with Chalcones or α,β-Unsaturated Ketones

A widely used method involves the reaction of hydroxylamine hydrochloride with substituted chalcones or α,β-unsaturated ketones to form isoxazoles. For example, the reaction of 2'-hydroxychalcone bromide with phenyl hydroxylamine hydrochloride in triethanolamine medium has been reported to yield isoxazole derivatives.

This method can be adapted to prepare this compound by selecting chalcone precursors bearing a propanoic acid substituent or by modifying the side chain after ring formation.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes to form isoxazoline intermediates, which upon dehydrogenation yield isoxazoles. For example, the cycloaddition of nitrile oxides with vinyl acetate produces 3-phenyl-5-acetoxy-Δ2-isoxazoline, which can be converted to 3-phenyl isoxazole by removal of acetic acid.

This approach allows for the introduction of various substituents, including propanoic acid groups, by appropriate choice of starting materials.

Hydroxylamine Reaction with 1,5-Diarylpent-1-yne-3 Compounds

Hydroxylamine hydrochloride reacts with 1,5-diarylpent-1-yne-3 compounds in ethanol to form 5-hydroxy isoxazolines, which upon heating in xylene yield isoxazoles. This method can be tailored for the synthesis of this compound by using a pent-1-yne-3 precursor bearing the propanoic acid moiety.

Use of Carboxylate Bases and Hydroxylamine in Isoxazole Formation

According to a patent describing diarylisoxazole synthesis, the reaction of deoxybenzoin derivatives with hydroxylamine in the presence of a base such as a carboxylate base (e.g., triethylamine) facilitates the formation of hydroxyisoxazole intermediates, which can be dehydrated to isoxazoles. This method can be adapted to substrates containing propanoic acid groups to yield this compound.

Reaction Conditions and Reagents

| Method | Key Reagents | Solvent/Medium | Temperature | Notes |

|---|---|---|---|---|

| Cyclocondensation with chalcones | Hydroxylamine hydrochloride, chalcone derivatives | Triethanolamine or ethanol | Reflux or room temp | Suitable for substituted chalcones; medium influences yield |

| 1,3-Dipolar cycloaddition | Nitrile oxides, vinyl acetate or alkynes | Ethanol or xylene | Heating (e.g., reflux) | Intermediate isoxazolines formed, then converted to isoxazoles |

| Hydroxylamine with alkynes | Hydroxylamine hydrochloride, 1,5-diarylpent-1-yne-3 | Ethanol | Heating (e.g., reflux, xylene) | Forms hydroxy isoxazolines then isoxazoles |

| Base-assisted condensation | Deoxybenzoin derivatives, hydroxylamine, carboxylate base (e.g., triethylamine) | Organic solvents (e.g., toluene) | Room temp to reflux | Dehydration step to form isoxazole ring |

Research Findings and Optimization

- The presence of bases such as triethylamine improves the cyclization efficiency by neutralizing acidic by-products and facilitating ring closure.

- Microwave irradiation has been reported to accelerate similar cyclocondensation reactions, reducing reaction time and improving yields.

- Functional group tolerance is good, allowing for various substituents on the phenyl ring and side chains, which is critical for preparing this compound with high purity and yield.

- Post-synthesis purification typically involves recrystallization or chromatographic techniques to isolate the pure acid.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Substituted chalcones + hydroxylamine | Cyclocondensation | Straightforward, broad scope | Requires chalcone synthesis |

| 2 | Nitrile oxides + alkenes/alkynes | 1,3-Dipolar cycloaddition | Versatile, allows diverse substituents | Intermediate steps needed |

| 3 | 1,5-Diarylpent-1-yne-3 + hydroxylamine | Hydroxy isoxazoline formation | High regioselectivity | Heating step required |

| 4 | Deoxybenzoin derivatives + hydroxylamine + base | Base-assisted condensation | Efficient, mild conditions | Requires base optimization |

Q & A

Q. What are the key considerations when synthesizing 3-(5-Phenylisoxazol-3-yl)propanoic acid in a laboratory setting?

Synthesis requires multi-step organic reactions, often starting with functionalized isoxazole precursors. A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys or Pistachio . Critical steps include:

- Cyclization : Formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.

- Propanoic Acid Attachment : Coupling via alkylation or ester hydrolysis.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (>95%) .

Q. How should researchers characterize the molecular structure of this compound?

Combine spectroscopic and computational methods:

- NMR : H and C NMR to confirm proton environments and carbon frameworks. For example, the isoxazole proton typically appears at δ 6.2–6.8 ppm, while the propanoic acid protons resonate at δ 2.5–3.2 ppm .

- IR : Look for carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : Confirm molecular weight (217.22 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted data (e.g., unexpected splitting in NMR) may arise from:

- Conformational Flexibility : Use variable-temperature NMR to assess dynamic effects.

- Tautomerism : Isoxazole derivatives may exhibit tautomeric shifts; DFT calculations (e.g., B3LYP/6-31G*) can model energy barriers .

- Impurities : Cross-validate with orthogonal techniques like X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) .

Q. What experimental strategies are recommended for studying environmental interactions of this compound?

Surface adsorption and degradation pathways are critical for environmental fate:

- Adsorption Studies : Use quartz crystal microbalance (QCM) or FTIR to monitor interactions with indoor surfaces (e.g., glass, polymers). Adjust humidity and oxidant levels (e.g., ozone) to simulate real-world conditions .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS. Compare kinetics in aqueous vs. aerosol phases .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

Apply green chemistry principles:

- Catalysis : Replace stoichiometric reagents with catalysts (e.g., Pd/C for hydrogenation).

- Solvent Selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of DCM or THF.

- Byproduct Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Quench reactive intermediates (e.g., nitrile oxides) with scavengers like silica-thiol .

Safety and Handling

Q. What safety protocols are essential for handling this compound in vitro?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- First Aid : For skin contact, rinse with water (15+ minutes) and apply emollient. For eye exposure, irrigate with saline solution and seek medical evaluation .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.